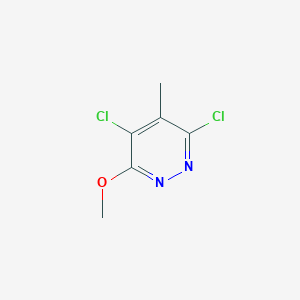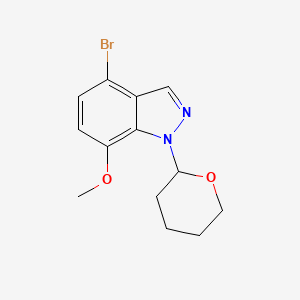
3,5-Dichloro-6-methoxy-4-methyl-pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-6-methoxy-4-methyl-pyridazine is a heterocyclic aromatic organic compound belonging to the pyridazine family Pyridazines are six-membered rings containing two adjacent nitrogen atoms
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of 1,4-dichloro-2-methoxy-3-methyl-1,3-butadiene with hydrazine hydrate. The reaction typically requires heating under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Transition Metal-Catalyzed Methods: Another approach involves the use of transition metal catalysts like palladium or copper to facilitate the cyclization process. These methods often provide higher yields and better regioselectivity.
Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted synthesis, which offers rapid reaction times and improved product purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as this compound-1-oxide.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as 3,5-dichloro-6-methoxy-4-methyl-pyridazin-1-amine.
Substitution: Substitution reactions at the chlorine or methoxy positions can yield a range of substituted pyridazines, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered electronic properties.
Reduction Products: Reduced derivatives with potential biological activity.
Substitution Products: Substituted pyridazines with diverse chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown biological activity in preliminary studies, suggesting potential use in drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases such as cancer and microbial infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3,5-Dichloro-6-methoxy-4-methyl-pyridazine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparación Con Compuestos Similares
3,5-Dichloro-4-methyl-pyridazine: Lacks the methoxy group, resulting in different chemical and biological properties.
3,6-Dichloro-4-methyl-pyridazine: Similar structure but with a different position of the chlorine atoms.
3,5-Dichloro-6-methoxy-pyridazine: Lacks the methyl group, leading to variations in reactivity and biological activity.
Propiedades
Fórmula molecular |
C6H6Cl2N2O |
|---|---|
Peso molecular |
193.03 g/mol |
Nombre IUPAC |
3,5-dichloro-6-methoxy-4-methylpyridazine |
InChI |
InChI=1S/C6H6Cl2N2O/c1-3-4(7)6(11-2)10-9-5(3)8/h1-2H3 |
Clave InChI |
ZUZAIIMARSVPDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN=C1Cl)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Thia-4,8-diazaspiro[4.5]decan-3-one;dihydrochloride](/img/structure/B15361454.png)

![6-Bromo-8-iodo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15361463.png)


![5-Bromo-7-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B15361467.png)





![(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B15361518.png)


